molecular formula C12H13FN2O3S B486554 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-methyl-1H-imidazole CAS No. 791843-74-8

1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-methyl-1H-imidazole

Cat. No.: B486554
CAS No.: 791843-74-8
M. Wt: 284.31g/mol
InChI Key: KKFKXEOBBWDFKR-UHFFFAOYSA-N
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Description

1-((3-Ethoxy-4-fluorophenyl)sulfonyl)-2-methyl-1H-imidazole is an imidazole derivative featuring a sulfonyl group attached to a 3-ethoxy-4-fluorophenyl substituent and a methyl group at the imidazole’s 2-position.

Properties

IUPAC Name

1-(3-ethoxy-4-fluorophenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3S/c1-3-18-12-8-10(4-5-11(12)13)19(16,17)15-7-6-14-9(15)2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFKXEOBBWDFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-methyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-ethoxy-4-fluorobenzenesulfonyl chloride.

    Formation of the Imidazole Ring: The sulfonyl chloride is then reacted with 2-methylimidazole under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Ethoxy-4-fluorophenyl)sulfonyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-((3-Ethoxy-4-fluorophenyl)sulfonyl)-2-methyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-methyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenylsulfonyl Group

1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole ()
  • Key Differences : The phenyl ring here has 2-ethoxy, 5-isopropyl, and 4-methyl groups, compared to the target compound’s 3-ethoxy-4-fluoro substitution.
  • Implications : The isopropyl group increases steric bulk, which may hinder binding to tight enzyme pockets. The ethyl and methyl groups on the imidazole (vs. the target’s single methyl) could alter metabolic pathways .
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole ()
  • The 4-methoxy-3-methylphenyl group lacks fluorine, reducing electronegativity .
1-{[3-Bromo-5-(trifluoromethyl)phenyl]sulfonyl}-2-methyl-1H-imidazole ()
  • Key Differences : Bromine and trifluoromethyl groups on the phenyl ring provide strong electron-withdrawing and hydrophobic effects. This compound’s higher molecular weight (compared to the target) may affect solubility and bioavailability .

Imidazole Core Modifications

Benzimidazole Analogs ()
  • Examples : BIM5078 (1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-methyl-1H-benzimidazole) and BI6015 (2-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole).
  • Nitro groups at specific positions correlate with cytotoxic activity .
4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole ()
  • Key Differences: A methoxymethyl group at the imidazole’s 1-position and a phenyl group at the 2-position.

Physicochemical Properties

Compound (Reference) Molecular Weight (g/mol) Key Substituents LogP (Predicted) Notable Properties
Target Compound ~326.34 3-Ethoxy-4-fluoro, 2-methyl ~2.5 Moderate lipophilicity, fluorinated
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole 424.52 2-Ethoxy-5-isopropyl-4-methyl, 2-ethyl-4-methyl ~3.8 High steric bulk, lipophilic
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole 355.34 4-Methoxy-3-methyl, 5-nitro ~1.9 Polar nitro group, moderate solubility
BIM5078 379.77 2-Chloro-5-nitro, benzimidazole core ~3.2 High reactivity, cytotoxic

Biological Activity

1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-methyl-1H-imidazole (commonly referred to as EFMI) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

EFMI has the following chemical structure:

  • Molecular Formula : C₁₂H₁₃FN₂O₃S
  • CAS Number : 11841655
  • Molecular Weight : 284.31 g/mol

The compound features a sulfonyl group attached to a methyl-substituted imidazole ring, which is known for its pharmacological properties.

Biological Activity Overview

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of EFMI. In vitro tests demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated using standard protocols.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Pseudomonas aeruginosa2.04.0

The compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple drugs .

EFMI's biological activity can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and protein synthesis. Molecular docking studies have suggested strong binding affinity to target proteins, which disrupts their function.

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated EFMI against biofilm-forming pathogens. The results indicated that EFMI not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting its potential use in treating infections associated with biofilms .

Anticancer Activity

In addition to its antimicrobial properties, EFMI has shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspases.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.5

The cytotoxic effects were evaluated using the MTT assay, demonstrating that EFMI could effectively inhibit cell proliferation in a dose-dependent manner .

Toxicity and Safety Assessment

Safety assessments are crucial for any compound intended for therapeutic use. In vitro cytotoxicity tests on normal human fibroblast cells showed that EFMI had a favorable safety profile, with high IC50 values indicating low toxicity at therapeutic concentrations.

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